molecular formula C16H9ClF3N3 B2690487 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrimidine CAS No. 1092344-48-3

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrimidine

Cat. No.: B2690487
CAS No.: 1092344-48-3
M. Wt: 335.71
InChI Key: BCPUXJJPEWVVJK-UHFFFAOYSA-N
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Description

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a phenyl group and at the 4-position with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety. This structure combines electron-withdrawing groups (chloro and trifluoromethyl) with aromatic systems, which are common in agrochemical and pharmaceutical intermediates.

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF3N3/c17-12-8-11(16(18,19)20)9-22-14(12)13-6-7-21-15(23-13)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPUXJJPEWVVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction are commonly used.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the pyrimidine ring.

Mechanism of Action

The mechanism of action of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The trifluoromethyl and chlorine groups enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Structural Modifications on the Pyrimidine Ring

  • Compound 1 : 2-[[(4-Chlorophenyl)methyl]sulfonyl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]pyrimidine (CAS 1311278-90-6)

    • Molecular Formula : C₁₇H₁₀Cl₂F₃N₃O₂S
    • Key Features : A sulfonyl group at the 2-position enhances polarity and hydrogen-bonding capacity.
    • Physical Properties : Density = 1.523 g/cm³; Boiling Point = 559.9°C; pKa = -5.29 .
    • Comparison : The sulfonyl group increases molecular weight (448.25 g/mol) and may improve solubility in polar solvents compared to the target compound’s phenyl group.
  • Compound 2: 5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine (CAS 1025263-05-1) Molecular Formula: C₁₇H₁₀ClF₃N₂O Key Features: A phenoxy group replaces the pyridinyl moiety at the 4-position.

Heterocyclic System Variations

  • Compound 3 : 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 861206-12-4)

    • Molecular Formula : C₁₆H₁₂ClF₃N₄O₂
    • Key Features : A triazolone ring replaces the pyrimidine core.
    • Comparison : The triazolone introduces additional hydrogen-bonding sites (N-H and carbonyl groups), which could enhance binding affinity in biological systems .
  • Compound 4 : 4-Chloro-6-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)pyrimidine (CAS 651315-72-9)

    • Molecular Formula : C₁₇H₁₀ClF₄N₂
    • Key Features : Chloro and trifluoromethyl groups at positions 4 and 2, respectively.
    • Comparison : The 4-fluorophenyl substituent may confer greater metabolic stability compared to the target compound’s unsubstituted phenyl group .

Substituent-Linkage Variations

  • Compound 5: 4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-[(1E)-(dimethylamino)methylidene]benzamide Molecular Features: Incorporates a piperazine linker and a benzamide group. Comparison: The piperazine moiety improves water solubility due to its basic nitrogen atoms, making this analog more suitable for oral bioavailability studies .
  • Compound 6: 2-[(4-Chlorophenyl)methylsulfanyl]-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine Key Features: A sulfanyl (thioether) group at the 2-position.

Comparative Data Table

Compound ID Core Structure Substituents/R-Groups Molecular Weight (g/mol) Key Functional Groups
Target Pyrimidine 2-Ph, 4-[3-Cl-5-CF₃-Pyridinyl] Not provided Chloro, CF₃, phenyl
1 Pyrimidine 2-SO₂-(4-Cl-Ph), 4-[3-Cl-5-CF₃-Pyridinyl] 448.25 Sulfonyl, chloro, CF₃
3 Triazolone 2-[3-Cl-5-CF₃-Pyridinyl], 4-Ph-OCH₃ 384.75 Triazolone, methoxy
4 Pyrimidine 4-Cl, 6-(4-F-Ph), 2-CF₃ 368.73 Fluoro, chloro, CF₃
5 Benzamide + Piperazine Piperazine-linked pyridinyl Not provided Piperazine, amide

Key Research Findings

  • Electronic Effects : The trifluoromethyl group in all analogs enhances electron-withdrawing properties, stabilizing negative charges in intermediates .
  • Solubility Trends : Piperazine-linked compounds (e.g., Compound 5) exhibit higher aqueous solubility than sulfonyl or phenyl analogs .
  • Synthetic Utility : Catalytic hydrogenation methods (e.g., Pd-catalyzed) are critical for synthesizing intermediates like 2-[3-chloro-5-(trifluoromethyl)-pyridin-2-yl]ethanamine, a precursor for further functionalization .

Biological Activity

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrimidine is a synthetic organic compound that has gained attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C19H19ClF3N5
  • Molecular Weight : 409.8 g/mol
  • CAS Number : 1207197-68-9
  • Solubility : Soluble in DMSO
  • Appearance : Solid powder

This compound functions primarily as a selective positive modulator of metabotropic glutamate receptor 2 (mGluR2) . By binding to mGluR2, it enhances glutamate signaling pathways, which are crucial in various neurological processes. This modulation can influence neurotransmitter release and synaptic plasticity, making it a candidate for treating neurological disorders such as schizophrenia and anxiety disorders .

Neurological Research

The compound has been investigated for its effects on:

  • Cognitive Function : Studies indicate that mGluR2 modulation may improve cognitive deficits associated with schizophrenia.
  • Anxiety Disorders : Preclinical models have shown that enhancing mGluR2 activity can reduce anxiety-like behaviors .

Pharmacological Studies

Research has demonstrated that this compound exhibits:

  • Antidepressant-like Effects : In animal models, the compound has shown potential antidepressant properties by modulating glutamate levels in the brain.
  • Neuroprotective Effects : It may protect against neurodegeneration by regulating glutamate signaling pathways involved in neuronal health .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Schizophrenia Models :
    • Researchers found that administration of the compound improved cognitive deficits in rodent models of schizophrenia.
    • The study suggested that mGluR2 modulation could be a viable therapeutic strategy for cognitive symptoms of schizophrenia.
  • Anxiety Reduction in Animal Models :
    • A study demonstrated that the compound significantly reduced anxiety-like behavior in mice subjected to stress tests.
    • The results indicate a promising role for mGluR2 modulators in anxiety treatment .
  • Neuroprotection Against Oxidative Stress :
    • Another investigation focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage.
    • Findings revealed that it could mitigate cell death and improve survival rates in neuronal cultures exposed to oxidative agents .

Comparative Analysis with Similar Compounds

The efficacy and selectivity of this compound can be compared with other mGluR2 modulators such as LY354740 and LY379268. This compound is noted for its:

  • Higher Oral Bioavailability : Making it more suitable for therapeutic applications.
  • Enhanced Potency : Demonstrating stronger effects on mGluR2 compared to similar compounds .
Compound NameMechanismTherapeutic UseOral Bioavailability
This compoundmGluR2 ModulatorSchizophrenia, AnxietyHigh
LY354740mGluR2 ModulatorSchizophreniaModerate
LY379268mGluR2 ModulatorSchizophreniaLow

Q & A

Q. Key Challenges :

  • Regioselectivity : Ensuring precise substitution on the pyridine ring to avoid byproducts.
  • Yield Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and catalyst loading to improve efficiency.

Basic: What spectroscopic methods are recommended for characterizing this compound?

Answer:
A multi-technique approach is essential:

  • ¹H/¹³C NMR : Assign signals for aromatic protons (δ 7.2–8.5 ppm) and trifluoromethyl groups (δ -60 to -70 ppm in ¹⁹F NMR) .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₀ClF₃N₃: 330.0512) .
  • X-ray Crystallography : Resolve crystal packing and confirm substituent positions (e.g., dihedral angles between pyridine and pyrimidine rings) .

Advanced: How can contradictory data on metabolic stability be resolved for this compound?

Answer:
Contradictions in metabolic studies (e.g., conflicting reports on oxidation pathways) require:

In Vitro/In Vivo Correlation : Compare liver microsome assays (e.g., human vs. rat) with in vivo pharmacokinetic data .

Isotope-Labeling Studies : Use ¹⁴C-labeled analogs to trace degradation products (e.g., TPA/TPAA metabolites observed in soil studies) .

Computational Modeling : Predict cytochrome P450 binding sites using molecular docking (e.g., CYP3A4 interactions) .

Q. Methodological Approach :

Parallel Synthesis : Generate analogs via combinatorial chemistry (e.g., 48 derivatives screened for IC₅₀ values) .

In Silico Screening : Use QSAR models to prioritize candidates with optimal logP (2.5–3.5) and polar surface area (<90 Ų) .

Advanced: How can environmental degradation pathways be analyzed for agrochemical applications?

Answer:
Experimental Design :

Soil Microcosm Studies : Incubate the compound with agricultural soil (pH 6.5–7.0) under aerobic/anaerobic conditions. Monitor degradation via HPLC-UV .

Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect intermediates (e.g., hydroxylated or dechlorinated products) .

Q. Key Findings :

  • Half-life in Soil : 15–30 days, depending on microbial activity.
  • Major Degradant : 3-Chloro-5-(trifluoromethyl)picolinic acid (TPA), a stable endpoint metabolite .

Advanced: What computational tools predict reactivity in nucleophilic substitution reactions?

Answer:
Density Functional Theory (DFT) Applications :

  • Calculate Fukui indices to identify electrophilic centers (e.g., C-2 on pyrimidine) susceptible to attack by nucleophiles like amines .
  • Simulate transition states for SNAr reactions to optimize solvent effects (e.g., DMSO enhances activation energy by 15–20%) .

Validation : Compare computed reaction barriers (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots from NMR monitoring) .

Basic: How is crystallographic data utilized to confirm structural integrity?

Answer:

  • Single-Crystal X-ray Diffraction : Resolves bond lengths (e.g., C-Cl: 1.73 Å) and torsion angles (e.g., 25° between pyridine and pyrimidine planes) .
  • Cambridge Structural Database (CSD) Cross-Reference : Compare metrics with similar compounds (e.g., CSD entry WERQUT) to validate geometry .

Advanced: What methodologies address discrepancies in reported reaction yields?

Answer:

  • Design of Experiments (DoE) : Use factorial design to test variables (temperature, catalyst ratio) and identify optimal conditions .
  • Kinetic Profiling : Monitor reaction progress via in situ IR spectroscopy to detect intermediate phases causing yield fluctuations .

Case Study : Yield increased from 45% to 72% by switching from PdCl₂ to Pd(OAc)₂ and elevating temperature to 90°C .

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